![molecular formula C13H9FN2O B566955 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1267968-10-4](/img/structure/B566955.png)
1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products formed during the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability under various conditions .Scientific Research Applications
Synthesis and analysis of pyridine derivatives, including their optical properties and fluorescence spectra, have been studied. The structures of some compounds were confirmed by X-ray diffraction methods (Cetina, Tranfić, Sviben, & Jukić, 2010).
Facile synthetic approaches for new series of pyrazole-4-carbonitrile derivatives have been developed. These include aldol condensation reactions and multicomponent condensation reactions for synthesizing substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali, Ragab, Abdelghafar, & Farag, 2016).
The synthesis of substituted 3-and 5-formylpyridin-2-ones and their use in the synthesis of 1-aryl-1,6-naphthyridinone derivatives, including compounds with electron-withdrawing substituents in the benzene ring, has been reported (Medvedeva, Tugusheva, Alekseeva, Evstratova, Kiselev, Chernyshev, Avramenko, & Granik, 2009).
Study of the physical properties (density, sound speed, and viscosity) of dihydropyridine derivatives in dimethyl sulfoxide at different temperatures to understand solute–solvent and solute–solute interactions (Baluja & Talaviya, 2016).
Synthesis of new series of pyridine and fused pyridine derivatives for potential applications in various chemical processes (Al-Issa, 2012).
Evaluation of 1,2-dihydropyridine derivatives as anticancer agents, highlighting the potential of these compounds in inhibiting tumor cell growth (Abdel-Fattah, El-Naggar, Rashied, Gary, Piazza, & Abadi, 2012).
Crystal structures and Hirshfeld surface analyses of dihydropyridine derivatives, providing insights into molecular interactions and structural stability (Naghiyev, Khrustalev, Venskovsky, Tereshina, Khalilov, Akkurt, Bhattarai, & Mamedov, 2022).
Synthesis and antifibrotic evaluation of 2-pyridones and fused pyridones, including substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles, for potential medical applications (Ismail & Noaman, 2005).
Mechanism of Action
If the compound is biologically active, its mechanism of action would involve how it interacts with biological systems. This could include binding to specific receptors, inhibition of enzymes, or disruption of cellular processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-4-methyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c1-9-6-7-16(13(17)12(9)8-15)11-4-2-10(14)3-5-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXHSOAKGPXVNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849452 |
Source
|
Record name | 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1244724-97-7 |
Source
|
Record name | 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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